Hydrazinecarboxylic acid, (dihydro-3(2H)-furanylidene)-,1,1-dimethylethyl ester
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Overview
Description
Hydrazinecarboxylic acid, (dihydro-3(2H)-furanylidene)-,1,1-dimethylethyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a dihydrofuran ring, and a hydrazinecarboxylate moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of Hydrazinecarboxylic acid, (dihydro-3(2H)-furanylidene)-,1,1-dimethylethyl ester typically involves the reaction of dihydrofuran derivatives with hydrazinecarboxylate esters under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Hydrazinecarboxylic acid, (dihydro-3(2H)-furanylidene)-,1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Scientific Research Applications
Hydrazinecarboxylic acid, (dihydro-3(2H)-furanylidene)-,1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, (dihydro-3(2H)-furanylidene)-,1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Hydrazinecarboxylic acid, (dihydro-3(2H)-furanylidene)-,1,1-dimethylethyl ester can be compared with other similar compounds, such as:
tert-Butyl (2E)-2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylate group.
This compound methyl ester: This ester derivative has a methyl group attached to the carboxylate moiety.
This compound ethyl ester: Similar to the methyl ester, but with an ethyl group.
Properties
IUPAC Name |
tert-butyl N-[(Z)-oxolan-3-ylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJVMJLMPXMQV-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\1/CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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